Fmoc-Lys-OH
Description
Significance of Fmoc-Lys-OH as a Core Lysine (B10760008) Derivative in Modern Synthetic Chemistry Research
Lysine's side chain, with its primary amine, is a highly versatile functional group, crucial for various biological processes and for introducing modifications into peptides. In synthetic chemistry, particularly in peptide synthesis, the epsilon-amino group of lysine requires careful protection to ensure that it does not interfere with the formation of peptide bonds at the alpha-amino and carboxyl groups. This compound, especially in its Fmoc-Lys(Boc)-OH form, provides this essential protection. chempep.comopenaccesspub.org The Boc group on the side chain is stable to the basic conditions used to remove the N-terminal Fmoc group, allowing for stepwise peptide chain elongation. chempep.comiris-biotech.de This orthogonal protection scheme is critical for building complex peptide structures, including branched peptides, where the lysine side chain can serve as a branching point. chempep.comresearchgate.net Furthermore, lysine residues are common sites for post-translational modifications and for attaching labels, tags, or other functional moieties, making this compound indispensable for creating sophisticated peptide conjugates and peptidomimetics. researchgate.netpeptide.com
Evolution of Fmoc Chemistry and its Impact on Peptide Synthesis Methodologies
The development of Fmoc chemistry, pioneered by Eric Atherton and Bob Sheppard in the late 1970s, marked a significant advancement in peptide synthesis. lgcstandards.compeptide.com Prior to Fmoc chemistry, the tert-butyloxycarbonyl (Boc) strategy was dominant, requiring harsh acidic conditions (like anhydrous hydrogen fluoride) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. altabioscience.comnih.gov This often led to side reactions and degradation of sensitive peptide sequences.
The Fmoc strategy offered a milder, base-labile approach for N-terminal protection. The Fmoc group is cleaved by weak bases, typically piperidine (B6355638), which are compatible with a wide range of acid-labile side-chain protecting groups. lgcstandards.comwikipedia.org This orthogonality allowed for the synthesis of more complex peptides, including those with post-translational modifications like phosphorylation and glycosylation, which were challenging with the Boc method. altabioscience.comnih.gov The ease of automation, the ability to monitor Fmoc cleavage via UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct, and the avoidance of highly corrosive reagents contributed to Fmoc chemistry becoming the standard for routine peptide production in both academic and industrial settings. lgcstandards.comnih.govwikipedia.orgamazon.com The widespread adoption of Fmoc SPPS has dramatically increased the efficiency and accessibility of synthesizing peptides of significant length and complexity. altabioscience.comamazon.com
Current Research Trajectories and Future Opportunities for this compound in Academic Investigations
Current research leveraging this compound spans diverse areas of chemical biology and medicinal chemistry. Its utility is evident in the synthesis of:
Peptide-based Therapeutics: this compound is integral to the synthesis of peptide drugs, such as GLP-1 receptor agonists, which have shown significant therapeutic promise. nih.gov
Biomaterials: The ability to create complex peptide architectures using this compound facilitates the development of novel peptide-based biomaterials with tailored properties. nih.gov
Epigenetic Studies: Modified lysine derivatives, such as Nε-methyl-L-lysine derivatives (e.g., Fmoc-Lys(Boc)(Me)-OH), are crucial for synthesizing histone tail peptides, enabling detailed studies of epigenetic mechanisms. chemicalbook.com
Bioconjugation and Targeted Delivery: this compound derivatives with selectively cleavable side-chain protecting groups (e.g., Dde, ivDde, Mtt, Mmt) are vital for site-specific modifications, allowing the attachment of fluorescent tags, drug payloads, or targeting ligands to peptides. researchgate.netsigmaaldrich.combeilstein-journals.orgnih.gov This is critical for developing theranostic agents for cancer imaging and treatment. beilstein-journals.org
Complex Peptide Architectures: The synthesis of branched, cyclic, and multivalent peptides, often employed in vaccine development or as scaffolds for molecular assemblies, relies heavily on the versatility of this compound. chempep.comresearchgate.net
Future opportunities lie in further refining Fmoc-SPPS protocols for even greater efficiency, sustainability (e.g., greener solvents), and the synthesis of increasingly complex peptide structures, including proteins. The development of novel side-chain protecting groups for lysine and improved coupling reagents will continue to expand the scope of this compound applications in areas such as synthetic biology, protein engineering, and the creation of custom peptide libraries for drug discovery. publish.csiro.aursc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426671 | |
| Record name | FMOC-LYS-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105047-45-8 | |
| Record name | FMOC-LYS-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Fmoc Lys Oh and Its Derivatives
Strategies for Nα-Fmoc Protection and ε-Amino Side-Chain Functionalization of Lysine (B10760008)
The synthesis of Fmoc-protected amino acids is a cornerstone of peptide chemistry, allowing for the sequential addition of amino acids to a growing peptide chain. openaccessjournals.com The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, making it ideal for SPPS. chempep.commasterorganicchemistry.com Its removal is typically achieved under mild basic conditions, such as with piperidine (B6355638), which allows for the iterative elongation of the peptide chain without affecting most side-chain protecting groups. chempep.com
The ε-amino group of the lysine side chain offers a versatile point for modification and functionalization. acs.org A variety of chemical methods are available for the chemoselective modification of this primary amine, including reactions with activated esters, sulfonyl chlorides, isocyanates, and isothiocyanates. acs.org To achieve site-specific modifications during peptide synthesis, the ε-amino group must be protected with a group that is orthogonal to the Nα-Fmoc group. This orthogonality ensures that the side-chain protecting group remains intact during the Fmoc-deprotection steps and can be selectively removed at a later stage to allow for specific functionalization.
Development and Synthesis of Differentially Protected Fmoc-Lysine Analogues
The development of a diverse toolkit of differentially protected Fmoc-lysine analogues has been instrumental in advancing peptide science. These analogues feature various protecting groups on the ε-amino side chain, each with unique cleavage conditions, thereby enabling sophisticated synthetic strategies.
Fmoc-Lys(Boc)-OH Synthesis and its Role in Standard Peptide Elongation Protocols
Fmoc-Lys(Boc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-tert-butoxycarbonyl-L-lysine, is the most common and standard derivative of lysine used in Fmoc-based SPPS. peptide.comchempep.comadvancedchemtech.com In this compound, the ε-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. ontosight.ai The synthesis involves a multi-step process where the α-amino and ε-amino groups of lysine are selectively protected. ontosight.ai
The Boc group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA). peptide.comadvancedchemtech.com This orthogonality is fundamental to standard SPPS protocols, where the peptide is elongated with Fmoc-protected amino acids, and finally, all acid-labile side-chain protecting groups, including the Boc group on lysine, are removed simultaneously with the cleavage of the peptide from the resin. peptide.com This makes Fmoc-Lys(Boc)-OH an indispensable tool for the routine synthesis of lysine-containing peptides. chempep.com
| Feature | Description |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nε-Protection | Boc (tert-butoxycarbonyl) |
| Fmoc Deprotection | Base-labile (e.g., piperidine) |
| Boc Deprotection | Acid-labile (e.g., trifluoroacetic acid) |
| Primary Application | Standard Fmoc-based solid-phase peptide synthesis |
Research on the Preparation and Application of Fmoc-Lys(Alloc)-OH for Orthogonal Chemical Transformations
Fmoc-Lys(Alloc)-OH features an allyloxycarbonyl (Alloc) group protecting the ε-amino side chain. smolecule.com The Alloc group is orthogonal to both the base-labile Fmoc group and the acid-labile Boc group. iris-biotech.de It is selectively removed under neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.
This unique deprotection condition allows for site-specific modification of the lysine side chain while the peptide remains attached to the solid support and other protecting groups are intact. This strategy is crucial for the synthesis of complex peptides, such as those requiring cyclization via lactam bridges, segment condensation, or post-synthetic labeling with probes like fluorophores. For instance, the synthesis of the GLP-1 analog semaglutide (B3030467) utilizes Fmoc-Lys(Alloc)-OH to enable specific side-chain acylation. However, the use of Fmoc-Lys(Alloc)-OH is not suitable for peptides containing cysteine, as the sulfur can poison the palladium catalyst. beilstein-journals.org
| Feature | Description |
| Nα-Protection | Fmoc |
| Nε-Protection | Alloc (allyloxycarbonyl) |
| Fmoc Deprotection | Base-labile (e.g., piperidine) |
| Alloc Deprotection | Palladium-catalyzed cleavage |
| Key Application | Orthogonal side-chain modification, synthesis of complex peptides |
Synthetic Routes and Utility of Fmoc-Lys(Tfa)-OH in Site-Specific Tagging Methodologies
Fmoc-Lys(Tfa)-OH incorporates the trifluoroacetyl (Tfa) group as a protecting group for the ε-amino function. The Tfa group is base-labile, similar to the Fmoc group, but requires different conditions for removal, allowing for a degree of orthogonality. A key application of this derivative is in the synthesis of ligand-targeted fluorescently-labeled bioconjugates. beilstein-journals.orgbeilstein-journals.org
The synthetic strategy involves incorporating Fmoc-Lys(Tfa)-OH into the peptide chain. beilstein-journals.org The Tfa group's stability allows for the continuation of peptide elongation. beilstein-journals.org Subsequently, the Tfa group can be removed to allow for the attachment of fluorescent tags or other moieties to the lysine side chain in an uninterrupted manner. beilstein-journals.orgbeilstein-journals.org This approach has been successfully used to synthesize bioconstructs for applications like fluorescence-guided intra-operative imaging. beilstein-journals.org
| Feature | Description |
| Nα-Protection | Fmoc |
| Nε-Protection | Tfa (trifluoroacetyl) |
| Fmoc Deprotection | Base-labile (e.g., piperidine) |
| Tfa Deprotection | Base-labile (stronger conditions than Fmoc) |
| Primary Use | Site-specific attachment of fluorescent tags and other probes |
Fmoc-Lys(N₃)-OH in the Context of Azide-Mediated Bioorthogonal Conjugation Strategies
Fmoc-Lys(N₃)-OH, or Fmoc-L-azidolysine, is a highly valuable derivative for bioorthogonal chemistry. chempep.com The ε-amino group is functionalized with an azide (B81097) (-N₃) group. The azide group is stable under standard SPPS conditions, including Fmoc deprotection and peptide coupling. chempep.comsigmaaldrich.com
The primary utility of the azide functionality lies in its ability to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.commedchemexpress.com These reactions are highly efficient and specific, allowing for the precise attachment of a wide variety of molecules, such as fluorescent probes, polymers for drug delivery, and other bioactive agents, to the lysine side chain. chempep.com This makes Fmoc-Lys(N₃)-OH an essential building block for creating functionalized peptides and hybrid biomolecules for research in chemical biology, materials science, and drug development. chempep.comiris-biotech.de
| Feature | Description |
| Nα-Protection | Fmoc |
| Nε-Functionality | N₃ (azide) |
| Fmoc Deprotection | Base-labile (e.g., piperidine) |
| Azide Reactivity | Bioorthogonal ligation (e.g., Click Chemistry) |
| Key Application | Site-specific bioconjugation, synthesis of functionalized peptides |
Design and Synthesis of Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH for Complex Peptide Architectures
Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH utilize the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups, respectively, for the protection of the lysine ε-amino group. sigmaaldrich.com These protecting groups are orthogonal to both Fmoc and acid-labile groups, as they are selectively removed by treatment with hydrazine. sigmaaldrich.comsigmaaldrich-jp.com
The ivDde group is more sterically hindered and thus more stable than the Dde group, which can sometimes exhibit migration or partial loss during synthesis. sigmaaldrich.comiris-biotech.de The choice between Dde and ivDde often depends on the specific application and the sequence of the peptide being synthesized. sigmaaldrich.com These derivatives are particularly useful for the synthesis of branched peptides, cyclic peptides, and other complex architectures where a specific lysine side chain needs to be unmasked on the solid phase for further elaboration. sigmaaldrich.comchempep.commerel.si The ability to selectively deprotect the lysine side chain under mild, specific conditions makes these building blocks invaluable for creating sophisticated peptide structures. chempep.com
| Feature | Description |
| Nα-Protection | Fmoc |
| Nε-Protection | Dde or ivDde |
| Fmoc Deprotection | Base-labile (e.g., piperidine) |
| Dde/ivDde Deprotection | Hydrazine-labile |
| Primary Use | Synthesis of branched peptides, cyclic peptides, and complex peptide constructs |
Methodologies for the Preparation of Fmoc-Lys(Mmt)-OH and Fmoc-Lys(Mtt)-OH for Acid-Labile Deprotection
Fmoc-L-Lys(Mmt)-OH and Fmoc-L-Lys(Mtt)-OH are key building blocks in peptide chemistry, prized for the acid-labile nature of their ε-amino protecting groups, the monomethoxytrityl (Mmt) and methyltrityl (Mtt), respectively. These groups are designed for selective removal under very mild acidic conditions, a property that makes them orthogonal to the standard tert-butyl (tBu) based side-chain protection and the base-labile N-α-Fmoc group.
The primary advantage of the Mmt and Mtt groups is their extreme acid sensitivity compared to other protecting groups. The general order of acid lability for these trityl-based protectors is: Trityl (Trt) > Mtt > Mmt. peptide.com This differential lability is exploited for selective deprotection. The Mmt group, being more acid-labile, can be removed with as little as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in the presence of a cation scavenger like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS). peptide.comnih.govcem.com Similarly, the Mtt group can be quantitatively cleaved using 1% TFA in DCM or a mixture of acetic acid, trifluoroethanol (TFE), and DCM (1:2:7 v/v/v). nih.gov These mild conditions ensure that more robust acid-labile groups, such as Boc and tBu, as well as the linkage to acid-sensitive resins like the 2-chlorotrityl resin, remain unaffected. nih.gov
However, challenges can arise when using these derivatives with highly acid-sensitive resins. Attempts to selectively deprotect the Mtt or Mmt group on a 2-chlorotrityl resin have sometimes resulted in premature cleavage of the peptide from the solid support. beilstein-journals.org This underscores the need to carefully select the deprotection conditions based on the specific resin and peptide sequence. For instance, while 1% TFA in DCM is effective, researchers have also explored other conditions like 1 M HOBt in TFE/DCM to fine-tune the deprotection process, although with limited success in preventing resin cleavage in some cases. beilstein-journals.org
The utility of these derivatives is extensive, enabling the synthesis of complex peptide architectures such as side-chain to side-chain cyclic peptides and oligolysine cores for creating Multiple Antigenic Peptides (MAPs). nih.gov
| Derivative | Protecting Group | Common Deprotection Conditions | Orthogonality |
| Fmoc-Lys(Mmt)-OH | 4-methoxytrityl (Mmt) | 1% TFA in DCM with scavengers (e.g., TIS, TES). peptide.comnih.govcem.com | Orthogonal to Fmoc, Boc, tBu, and many acid-labile linkers. researchgate.net |
| Fmoc-Lys(Mtt)-OH | 4-methyltrityl (Mtt) | 1% TFA in DCM or Acetic Acid/TFE/DCM (1:2:7). nih.gov | Orthogonal to Fmoc, Boc, tBu, and many acid-labile linkers. researchgate.net |
Innovations in Synthetic Protocols for Enhanced Yield and Purity of Fmoc-Lys-OH Derivatives
Continuous efforts in synthetic chemistry aim to improve the efficiency, yield, and purity of this compound derivatives and their incorporation into peptides. Innovations span from novel reaction pathways to the optimization of synthesis conditions and purification techniques.
One patented advancement in the preparation of Fmoc-Lys(Mtt)-OH reports a method that achieves a high product yield of 80% and a purity of 99.4%. google.com This process avoids the use of highly corrosive trimethylchlorosilane, reducing environmental treatment costs and making it suitable for industrial-scale production. google.com The key steps involve the reaction of H-Lys-OR with 4-methyltriphenylchloromethane, followed by acidolysis, saponification, and finally reaction with Fmoc-OSu. google.com
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a significant innovation for enhancing the incorporation of Fmoc-protected amino acids, including Fmoc-Lys(Boc)-OH. chempep.com The use of controlled microwave irradiation can dramatically reduce reaction times and improve coupling yields, which is particularly beneficial for synthesizing lysine-rich peptides where steric hindrance can be a challenge. chempep.comresearchgate.net Protocols using pulsed microwave irradiation with intermittent cooling during coupling and deprotection steps have been shown to produce higher yields and purity compared to standard SPPS conditions. researchgate.net
Another innovative strategy involves the use of alternative protecting groups to circumvent issues associated with acid-labile groups on sensitive resins. For instance, the use of Fmoc-Lys(Tfa)-OH, where the ε-amino group is protected by a base-labile trifluoroacetyl (Tfa) group, allows for the synthesis of complex bioconjugates in high yield and purity without the risk of premature cleavage from acid-sensitive resins. beilstein-journals.orgbeilstein-journals.org This approach demonstrates the versatility of using differentially protected lysine derivatives to achieve specific synthetic goals. beilstein-journals.org
Furthermore, the use of the hydrochloride salt of this compound (this compound·HCl) has been highlighted as a way to enhance the stability of the derivative, which in turn improves the yield and purity of the final peptide products during synthesis. chemimpex.com
The table below summarizes key findings from innovative protocols aimed at improving the synthesis and application of this compound derivatives.
| Innovation | Focus | Key Findings | Reported Outcome |
| Novel Synthetic Pathway | Preparation of Fmoc-Lys(Mtt)-OH | Avoids corrosive reagents, streamlined process. google.com | Yield: 80%, Purity: 99.4%. google.com |
| Microwave-Assisted SPPS | Incorporation of Fmoc-Lys(Boc)-OH | Reduced reaction times, improved coupling. chempep.comresearchgate.net | Higher yield and purity compared to conventional methods. researchgate.net |
| Alternative Protecting Groups | Synthesis on acid-sensitive resins | Use of base-labile Fmoc-Lys(Tfa)-OH. beilstein-journals.orgbeilstein-journals.org | High yield and purity of complex bioconjugates achieved. beilstein-journals.org |
| Use of Salt Form | Stability and Handling | This compound·HCl derivative. chemimpex.com | Improved stability, yield, and purity of final peptides. chemimpex.com |
Orthogonal Protecting Group Strategies in Fmoc Lys Oh Chemistry
Fundamental Principles of Orthogonal Deprotection in Lysine-Containing Peptide Synthesis
The core principle of orthogonal deprotection in peptide synthesis lies in the use of protecting groups that can be removed under distinct chemical conditions. iris-biotech.dejocpr.com The most common strategy in modern SPPS is the Fmoc/tBu approach. nih.govcsic.es In this scheme, the Nα-Fmoc group is removed by a base, typically piperidine (B6355638), while the side-chain protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the lysine (B10760008) ε-amino function, are cleaved with a strong acid like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. nih.govopenaccesspub.org
Advanced Approaches for Mitigation of Undesirable Side Reactions during Fmoc-Lys-OH Deprotection (e.g., Aspartimide Formation)
A significant challenge in Fmoc-based SPPS is the formation of aspartimide, an undesired side reaction that occurs at Asp-Xxx sequences (especially Asp-Gly, Asp-Ala, Asp-Ser). peptide.comcaymanchem.comiris-biotech.de This cyclization reaction is promoted by the basic conditions used for Fmoc deprotection. peptide.comiris-biotech.de The resulting aspartimide can then be opened by the base (e.g., piperidine) or water to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl isomer, which is often difficult to separate from the final product. peptide.comsigmaaldrich.com
Several strategies have been developed to mitigate aspartimide formation:
Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can suppress the side reaction. peptide.com Using less basic deprotection conditions or alternative bases can also be effective. acs.org
Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the aspartic acid side chain can physically block the cyclization reaction. iris-biotech.deiris-biotech.de
Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the residue following the aspartic acid can prevent aspartimide formation. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) have been used for this purpose. peptide.com
Novel Protecting Groups: Research has led to the development of new protecting groups for the aspartic acid side chain, such as cyanosulfurylides (CSY) or hydrazides, which have been shown to effectively suppress aspartimide formation. iris-biotech.deacs.org
While these strategies are primarily focused on aspartic acid residues, the principles of optimizing deprotection conditions and understanding potential side reactions are crucial for the successful synthesis of any peptide containing sensitive residues, including those with this compound. For instance, premature deprotection of the Fmoc group on a lysine residue by the free ε-amino group of another lysine within the same peptide has been observed as a potential side reaction. researchgate.net Careful control of pH and reaction times is essential to minimize such undesired events. researchgate.net
Applications of Fmoc Lys Oh in Solid Phase Peptide Synthesis Spps Research
Optimization of SPPS Protocols for Fmoc-Lys-OH Containing Sequences
Evaluation of Coupling Reagents and Reaction Efficiency in this compound Peptide Coupling
The efficiency of incorporating this compound into a growing peptide chain is heavily influenced by the choice of coupling reagents and reaction conditions. Various studies have evaluated different coupling systems to maximize incorporation rates and minimize side reactions such as racemization or incomplete coupling.
Commonly Evaluated Coupling Reagents and Their Performance with this compound:
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These reagents, often used in conjunction with additives like HOBt or HOAt, are known for their high efficiency and rapid coupling times. HATU, in particular, is frequently cited for its effectiveness in coupling sterically hindered or challenging amino acids, including lysine (B10760008) derivatives, often achieving incorporation rates exceeding 99% chempep.combachem.com.
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium-based reagents are potent activators. PyBOP, often used with DIPEA, is also effective for challenging couplings bachem.comresearchgate.netsigmaaldrich.com.
Carbodiimides (e.g., DIC, DCC) with Additives (e.g., HOBt, Oxyma): Carbodiimides, especially when paired with additives like Oxyma or HOBt, offer a cost-effective alternative. DIC/Oxyma has shown high efficiency for this compound coupling, typically yielding incorporation rates of 95-98% chempep.combachem.comuni-kiel.de.
Research Findings on Reaction Efficiency:
Studies often compare the efficiency of these reagents in terms of coupling yield and the minimization of side products. For instance, research has indicated that while standard coupling conditions are generally effective, more potent reagents like HATU may be necessary for sequences with increased steric hindrance, which can be a factor with lysine chempep.combachem.com. The choice of base is also critical; while DIPEA is commonly used, alternatives like collidine have been explored to mitigate racemization risks, particularly with sensitive amino acids chempep.comuni-kiel.de.
Data Table 1: Comparative Coupling Efficiency of Reagents with this compound
| Coupling Reagent System | Typical Additive | Reported Efficiency for this compound | Notes |
| HATU/HOAt | HOAt | >99% | Preferred for sterically demanding sequences; high efficiency. |
| HBTU/HOBt | HOBt | 95-98% | Cost-effective for routine synthesis; good efficiency. |
| DIC/Oxyma | Oxyma | >95% | Effective and commonly used; good yields. |
| PyBOP/DIPEA | - | High | Potent reagent, suitable for challenging couplings. |
Note: Efficiency percentages are representative and can vary based on specific peptide sequence, resin, and reaction conditions.
Research on Resin Compatibility and Loading Capacities with this compound
The selection of a suitable solid support (resin) and its loading capacity are foundational for successful SPPS, especially when incorporating residues like lysine, which can influence resin behavior.
Resin Types and Compatibility:
Polystyrene-Divinylbenzene (PS-DVB) based resins: These are the most common core resins. Wang resin, a common PS-DVB resin, is widely used for Fmoc-SPPS and is generally compatible with this compound google.comcsic.es. 2-Chlorotrityl chloride (2-CTC) resin is also utilized, offering advantages like reduced racemization and diketopiperazine formation during the first amino acid coupling, though it is sensitive to moisture google.commdpi.com.
Polyethylene (B3416737) Glycol (PEG)-grafted resins (e.g., Tentagel, NovaGel, Octagel): These resins offer improved swelling properties and can be more compatible with polar solvents and challenging sequences, potentially leading to higher yields and purities compared to standard PS-DVB resins researchgate.netcore.ac.uk. Their enhanced flexibility can also help mitigate aggregation issues during synthesis.
Diethylene Glycol dimethacrylate (DEG)-crosslinked polystyrene (DEG-PS) resin: This type of resin has shown promise as an alternative to traditional DVB-PS resins, offering reduced hydrophobicity and enhanced flexibility, which can improve synthesis efficiency for challenging sequences, including those with lysine rsc.org.
Loading Capacities and Their Impact:
Loading capacity, defined as the amount of the first amino acid that can be attached per gram of resin, is a critical parameter. For this compound, research has explored how different loading levels affect synthesis outcomes.
Standard Loading: Typical loading capacities for resins like Wang resin range from 0.25 to 0.45 mmol/g cem.com. Lower loading capacities (e.g., 0.25-0.40 mmol/g) can be beneficial for preparing long or difficult peptide acids and can help mitigate aggregation, leading to improved yields cem.comekb.eg.
Higher Loading: While higher loading capacities (e.g., up to 1.2 mmol/g) might seem advantageous for maximizing material output, they can sometimes exacerbate aggregation issues, especially with sequences prone to forming secondary structures. A study on SCAP1e demonstrated that reducing the loading of Fmoc-Lys(Boc)-OH from 1.2 mmol/g to 0.63 mmol/g significantly improved the synthetic yield and purity, likely by reducing aggregation ekb.eg.
Research Findings on Resin Compatibility:
Studies comparing different resins for synthesizing peptides containing lysine have shown that PEG-based resins or DEG-PS resins can outperform standard PS-DVB resins, particularly for longer or more hydrophobic sequences, by providing better swelling and reducing aggregation researchgate.netcore.ac.ukrsc.org. The choice of resin can also influence the efficiency of Fmoc deprotection, as resin swelling and flexibility impact solvent accessibility researchgate.netrsc.org.
Data Table 2: Resin Compatibility and Loading Considerations for this compound
| Resin Type | Typical Loading (mmol/g) | Advantages for this compound Synthesis | Potential Considerations |
| Wang Resin (PS-DVB) | 0.25 - 0.45 | Widely used, cost-effective, compatible with standard Fmoc protocols. | Can be prone to aggregation with certain sequences; swelling can decrease as peptide chain grows. |
| 2-Chlorotrityl Chloride (2-CTC) | Variable | Prevents racemization and DKP formation during first amino acid coupling; useful for acid-cleaved peptides. | Highly sensitive to moisture, requiring careful activation; less suitable for base-labile side-chain protecting groups. |
| PEG-grafted Resins (e.g., Tentagel) | Variable | Improved swelling, enhanced compatibility with polar solvents, better mitigation of aggregation, potentially higher yields/purities. | Can be more expensive than standard PS-DVB resins. |
| DEG-PS Resin | Variable | Reduced hydrophobicity, enhanced flexibility, improved synthesis efficiency for challenging sequences, higher purity/yields. | Newer technology, availability and cost may vary. |
Note: Loading capacity can be influenced by the specific linker and the method of attaching the first amino acid.
Bioconjugation and Functionalization of Peptides Via Fmoc Lys Oh
Methodologies for Site-Selective Lysine (B10760008) Modification in Peptides and Proteins
The ε-amino group of lysine residues, along with the N-terminal α-amino group, are the primary targets for amine-reactive bioconjugation strategies in peptides and proteins nih.gov. Lysine's abundance and nucleophilicity make it an attractive site for attaching various functional moieties. However, achieving site-selectivity, particularly distinguishing between multiple lysine residues or differentiating lysine from the N-terminus, presents a significant challenge rsc.orgresearchgate.netnih.govresearchgate.net. The N-terminal α-amino group typically has a lower pKa (around 8) compared to the lysine ε-amino group (around 10.5), which can be exploited under specific pH conditions to favor N-terminal modification rsc.orgaltabioscience.com.
To overcome the inherent lack of selectivity when multiple amine groups are present, various chemical strategies have been developed. These include the use of orthogonal protecting groups during solid-phase peptide synthesis (SPPS), such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxo-1-cyclohexylidene)-3-methylbut-3-en-2-yl), which can be selectively removed to allow for site-specific modifications without affecting other protecting groups sigmaaldrich.comchempep.com. Furthermore, novel reagents like vinylsulfonamides have been engineered to exhibit preferential reactivity towards the lysine ε-amino group over the N-terminus via aza-Michael addition, enabling site-specific conjugation rsc.orgresearchgate.net. Macrocyclic compounds have also emerged as tools for directed modification, acting as "molecular glues" to bring reactive molecules to specific sites on peptides or proteins through non-covalent interactions followed by covalent modification acs.org.
Integration of Bioorthogonal Functionalities through Fmoc-Lys(N₃)-OH in Click Chemistry Applications
Fmoc-Lys(N₃)-OH, a derivative of lysine where the ε-amino group is functionalized with an azide (B81097) moiety and the α-amino group is protected by the Fmoc group, is a cornerstone reagent for introducing bioorthogonal handles into peptides during SPPS chempep.comchemimpex.com. The Fmoc group ensures compatibility with standard Fmoc-based SPPS protocols, allowing for iterative peptide chain elongation chempep.comchemimpex.com. The azide group, being bioorthogonal, is stable under typical synthetic conditions but can selectively participate in "click chemistry" reactions, enabling the precise attachment of diverse molecular entities such as fluorescent probes, therapeutic agents, or polymers sigmaaldrich.comchempep.comchemimpex.comgoogle.com. This strategy significantly enhances the ability to create complex peptide conjugates with high specificity.
Research on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between azide and terminal alkyne functionalities nih.govmdpi.com. This reaction is robust, tolerates a wide range of functional groups, and can be performed under mild, often aqueous, conditions nih.govmdpi.com. Fmoc-Lys(N₃)-OH is instrumental in this context, as peptides synthesized using this building block can be readily conjugated to alkyne-containing molecules via CuAAC chempep.comnih.govmdpi.commedchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.comnetascientific.compublish.csiro.au. Research has demonstrated the successful application of CuAAC for conjugating peptides to other peptides, fluorescent dyes, and polymers, with high conjugation efficiencies reported nih.govpublish.csiro.au. The use of ligands like TBTA and optimized buffer systems containing THPTA has further improved the reaction's speed, stability, and compatibility with biomolecules mdpi.comlumiprobe.com.
Studies on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies in Chemical Biology
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, utilizing strained cyclooctynes (e.g., DBCO, BCN) that react rapidly and selectively with azides without the need for a metal catalyst medchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.commedchemexpress.com. This copper-free nature makes SPAAC particularly valuable for applications in living systems or with sensitive biomolecules where copper toxicity is a concern medchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.commedchemexpress.com. Peptides incorporating Fmoc-Lys(N₃)-OH can be efficiently conjugated to cyclooctyne-modified partners via SPAAC, enabling the precise attachment of labels, drugs, or other functional molecules with high bioorthogonality chempep.commedchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.commedchemexpress.com.
Conjugation of Fluorescent Probes and Imaging Tags to Peptides via Lysine Residues
Lysine residues are frequently employed for the attachment of fluorescent probes and imaging tags due to the accessibility and reactivity of their ε-amino groups nih.govaltabioscience.comissuu.combiosyn.com. Common conjugation strategies involve amine-reactive chemistries, such as the reaction of NHS esters with the lysine amine to form stable amide bonds nih.govaltabioscience.com. For instance, fluorescein (B123965) isothiocyanate (FITC) and various rhodamine derivatives are widely used fluorescent labels that readily react with lysine residues altabioscience.comissuu.combiosyn.compeptideweb.com. The availability of Fmoc-protected lysine derivatives pre-conjugated with fluorescent probes simplifies the synthesis of fluorescently labeled peptides, eliminating the need for separate labeling steps issuu.com. Careful selection of labeling conditions, including pH, is crucial to ensure selectivity for lysine over the N-terminus, especially when site-specific labeling is required rsc.orgaltabioscience.com.
Attachment of Biologically Active Ligands and Therapeutic Agents through Fmoc-Lys-OH
The functionalization of peptides with biologically active ligands and therapeutic agents via lysine residues is a critical strategy in developing targeted therapies and advanced drug delivery systems rsc.orgacs.orgchempep.com. Fmoc-Lys(N₃)-OH serves as a key intermediate, allowing the introduction of an azide handle onto lysine, which can then be used for click chemistry-based conjugation of drugs or ligands chempep.commedchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.commedchemexpress.com. This approach is widely applied in the synthesis of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) acs.orgchempep.com. For example, research has explored the conjugation of therapeutic agents like chlorin (B1196114) e6 (Ce6) to poly-L-lysine, forming nanoparticles for photodynamic therapy (PDT), where higher molecular weight poly-L-lysine demonstrated improved self-assembly and therapeutic performance mdpi.comnih.gov. Additionally, methods like aza-Michael addition have been employed to conjugate therapeutic molecules, such as combretastatin (B1194345) A-4 (CA4), to specific lysine sites on peptides rsc.org.
Development of Peptide-Polymer and Peptide-Nanomaterial Conjugates for Advanced Applications
Conjugating peptides to polymers offers significant advantages, including improved pharmacokinetic profiles, enhanced stability, and targeted delivery capabilities nih.govsigmaaldrich.comsigmaaldrich.commdpi.compku.edu.cn. Lysine residues, with their reactive amine groups, are frequently utilized as anchor points for polymer attachment, often through reactions with activated ester-functionalized polymers like polyethylene (B3416737) glycol (PEG) or via amine-reactive chemistries nih.govsigmaaldrich.comsigmaaldrich.compku.edu.cn. The incorporation of Fmoc-Lys(N₃)-OH into peptides provides a facile route to create azide-functionalized peptides that can then be conjugated to polymers using click chemistry, facilitating the assembly of complex peptide-polymer architectures chempep.comtargetmol.compublish.csiro.auaxispharm.com.
These peptide-polymer conjugates find extensive applications in drug delivery, biomaterials development, and nanomedicine nih.govnih.govsigmaaldrich.comsigmaaldrich.commdpi.comacs.org. For instance, self-assembly of peptide-polymer conjugates can lead to the formation of hydrogels and advanced nanomaterials with tunable properties for controlled release of therapeutics or for use in tissue engineering nih.govmdpi.comacs.org. The conjugation of poly-L-lysine with photosensitizing agents like Ce6 to form nanoparticles for PDT exemplifies the utility of lysine-based peptide-polymer conjugates in advanced biomedical applications mdpi.comnih.gov.
Data Tables
Table 1: Comparison of Click Chemistry Methodologies for Lysine Conjugation
| Method | Catalyst/Reagent | Key Features | Applications |
| CuAAC | Copper(I) | High efficiency, regioselective, forms stable 1,2,3-triazole ring | Peptide conjugation, fluorescent labeling, polymer attachment chempep.comnih.govmdpi.commedchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.comnetascientific.compublish.csiro.au |
| SPAAC | Strained cyclooctyne (B158145) (e.g., DBCO, BCN) | Copper-free, highly bioorthogonal, mild conditions | Live-cell labeling, conjugation of sensitive biomolecules chempep.commedchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.commedchemexpress.com |
| Staudinger Ligation | Phosphine, Azide | Bioorthogonal, forms amide bond | Peptide modification, conjugation netascientific.comiris-biotech.de |
Table 2: Lysine as a Conjugation Site for Labels and Ligands
| Target Molecule | Conjugation Strategy | Example Label/Ligand | Application |
| Peptides | Amine reactivity (e.g., NHS ester) | Fluorescein (FITC), Rhodamine B, Coumarin derivatives | Fluorescent labeling, imaging, FRET assays altabioscience.comissuu.combiosyn.compeptideweb.com |
| Peptides | Click Chemistry (via Fmoc-Lys(N₃)-OH) | Alkyne-modified fluorescent probes, drugs | Targeted imaging, drug delivery, therapeutic agent conjugation chempep.commedchemexpress.compharmaffiliates.compharmaffiliates.compharmaffiliates.comtargetmol.commedchemexpress.commedchemexpress.com |
| Peptides | Aza-Michael Addition | Combretastatin A-4 (CA4) | Therapeutic agent conjugation rsc.org |
| Poly-L-lysine | EDC/NHS coupling | Chlorin e6 (Ce6) | Photodynamic therapy nanoparticles mdpi.comnih.gov |
Table 3: Peptide-Polymer Conjugates via Lysine
| Polymer Type | Conjugation Strategy | Application | Key Features |
| PEG | Amine reactivity (e.g., NHS ester) | Improved pharmacokinetics, reduced immunogenicity, drug delivery | Enhanced solubility and plasma lifetime nih.govsigmaaldrich.comsigmaaldrich.com |
| Polypeptides | Click Chemistry (via Fmoc-Lys(N₃)-OH) | Drug delivery, biomaterials, self-assembling nanomaterials | Tunable properties, hydrogel formation publish.csiro.auaxispharm.com |
| Poly-L-lysine | Amine reactivity (e.g., EDC/NHS) | Nanoparticles for photodynamic therapy (PDT) | Cationic charge, self-assembly, enhanced cellular uptake mdpi.comnih.gov |
Compound List
this compound (Nα-Fmoc-L-lysine)
Fmoc-Lys(N₃)-OH (Nα-Fmoc-Nε-azido-L-lysine)
Fmoc-D-Lys(N₃)-OH
Fmoc-L-Lys(4-N₃-Z)-OH
N₃-D-Lys(Fmoc)-OH
N-Fmoc-N'-(azido-PEG4)-L-Lysine
Fmoc-Lys(Boc)-OH (N-α-(Fmoc)-N-ε-(t-boc)-L-Lysine-OH)
Fmoc-Lys(Dde)-OH
Fmoc-Lys(ivDde)-OH
Fmoc-Lys(Alloc)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Trt)-OH
Chlorin e6 (Ce6)
Combretastatin A-4 (CA4)
Poly-L-lysine (PL)
Poly(ethylene glycol) (PEG)
DBCO (Dibenzo[b,f]azocine)
BCN (Bicyclo[6.1.0]non-4-en-9-ylmethanol)
FITC (Fluorescein isothiocyanate)
Rhodamine B
Coumarin derivatives
NHS esters (N-hydroxysuccinimide esters)
Vinylsulfonamides
Triazole
TBTA (Tris(benzyltriazolylmethyl)amine)
THPTA (Tris(hydroxypropyltriazolylmethyl)amine)
Advanced Research Applications of Fmoc Lys Oh in Chemical Biology and Drug Discovery
Peptide-Based Drug Development and Therapeutic Design Leveraging Lysine (B10760008) Modifications
Fmoc-Lys-OH is a cornerstone in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. chemimpex.comchempep.com The ability to selectively deprotect and functionalize the lysine side chain provides a powerful avenue for creating peptides with enhanced therapeutic properties. This targeted modification is crucial for overcoming the inherent limitations of natural peptides as drugs, such as poor stability and low bioavailability.
The functionalization of lysine residues is a key strategy for fine-tuning the physicochemical and biological properties of synthetic peptides. By incorporating derivatives of this compound into a peptide sequence, researchers can systematically alter characteristics like solubility, stability, and bioactivity. chemimpex.com For instance, the attachment of fatty acid chains (lipidation) to the lysine side chain can modulate the antimicrobial and antifungal activity of otherwise inert short peptides. nih.gov This modification enhances the peptide's interaction with cell membranes. Similarly, acetylated lysine derivatives can be used to study how modifications influence protein structure and interactions. iris-biotech.de
These modifications are critical in drug development, where the goal is to optimize a peptide's therapeutic potential. chemimpex.com The introduction of various functionalities via the lysine side chain allows for the creation of peptides with tailored properties for specific applications. chempep.com
| Lysine Modification | Fmoc-Lysine Derivative Used | Effect on Peptide Property | Research Application |
|---|---|---|---|
| Lipidation (e.g., Palmitoylation) | Fmoc-Lys(Palmitoyl)-OH | Increases hydrophobicity, enhances membrane interaction, can improve stability. nih.gov | Development of antimicrobial peptides and lipidated glucagon (B607659) analogues for treating metabolic diseases. nih.gov |
| Acetylation | Fmoc-Lys(Ac)-OH | Neutralizes positive charge, can influence peptide structure and protein-protein interactions. iris-biotech.de | Studying post-translational modifications, probing the active sites of enzymes like sirtuins. iris-biotech.dedb-thueringen.de |
| PEGylation | Fmoc-Lys(PEG)-OH | Increases solubility and hydrodynamic volume, enhances stability, reduces immunogenicity. mdpi.com | Improving the pharmacokinetic profile of therapeutic peptides. |
| Biotinylation | Fmoc-Lys(Biotin)-OH | Allows for high-affinity binding to streptavidin for detection and purification. | Creating peptide probes for diagnostic assays and affinity chromatography. chempep.com |
This compound and its orthogonally protected derivatives are pivotal in constructing complex peptide architectures for drug delivery and vaccine design. chemimpex.comlabmartgh.com The lysine side chain serves as a versatile anchor point for attaching various molecular entities, including targeting ligands, drugs, and adjuvants. A key application is the synthesis of branched or multivalent peptides, which can present multiple copies of an epitope to enhance immune responses in vaccine development. labmartgh.comacs.org Derivatives like Fmoc-Lys(Fmoc)-OH, with two Fmoc groups, are specifically designed for this purpose. labmartgh.com
In the field of self-adjuvanting vaccines, lipidation of lysine residues is a common strategy. nih.gov Attaching lipid moieties, such as Pam2Cys or Pam3Cys, creates lipopeptides that can act as Toll-like receptor (TLR) agonists, thereby eliciting a robust immune response without the need for external adjuvants. nih.gov Convergent synthetic strategies often employ this compound derivatives to assemble these multi-component vaccine candidates on a solid support. beilstein-journals.org These constructs can combine a peptide antigen, a lipidic adjuvant, and a carbohydrate carrier into a single, pure compound. acs.orgbeilstein-journals.org
| Fmoc-Lysine Derivative | Side-Chain Protection | Application | Rationale |
|---|---|---|---|
| Fmoc-Lys(Boc)-OH | Boc (tert-butoxycarbonyl) | Synthesis of therapeutic peptides, including antimicrobial peptides and vaccines. chempep.com | Most common derivative; Boc is stable to Fmoc deprotection and removed with strong acid during final cleavage. chempep.com |
| Fmoc-Lys(Fmoc)-OH | Fmoc | Synthesis of branched/dendritic peptides for multivalent vaccines. labmartgh.comacs.org | Allows for peptide chain elongation from both the α- and ε-amino groups. labmartgh.com |
| Fmoc-Lys(Mtt)-OH | Mtt (4-methyltrityl) | Site-specific attachment of lipids or other molecules for drug delivery. chempep.com | Mtt group can be selectively removed under mild acidic conditions, leaving other protecting groups intact. chempep.com |
| Fmoc-Lys(Dde)-OH | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | On-resin cyclization and modification for peptide drug delivery systems. chempep.comnih.gov | Dde is an orthogonal protecting group removed by hydrazine, enabling site-specific modification on the solid support. sigmaaldrich.com |
| Fmoc-Lys(N3)-OH | Azide (B81097) (-N3) | Bioconjugation via "click chemistry" for drug delivery and imaging. chempep.com | The azide group is stable during SPPS and allows for highly efficient and specific conjugation to alkyne-containing molecules. chempep.com |
Protein Engineering and Site-Specific Protein Modification Studies
Beyond peptides, this compound derivatives are instrumental in the chemical synthesis and semi-synthesis of entire proteins. This approach allows for the introduction of specific modifications at lysine residues, enabling detailed studies of protein function and the engineering of proteins with novel properties. chemimpex.comnih.gov
Site-selective modification of lysine residues is a powerful strategy for improving the therapeutic characteristics of proteins. nih.gov Because lysine residues are often abundant on protein surfaces, they are accessible targets for chemical modification. nih.gov Techniques like PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to lysine side chains, can enhance a protein's stability, increase its solubility, and reduce its immunogenicity. mdpi.com Fmoc-protected lysine derivatives are used in the synthesis of peptide segments that are later ligated to form the full, modified protein.
The incorporation of unnatural amino acids via lysine modification can also be used to engineer enzymes with enhanced stability or novel catalytic activities. rsc.org By providing a chemical handle for modification, the lysine residue enables the rational design of biocatalysts with improved properties for industrial or therapeutic applications. researchgate.net
| Modification Strategy | Effect on Protein | Example Application |
|---|---|---|
| PEGylation | Increases hydrodynamic size, shields from proteases, reduces immunogenicity, enhances stability. mdpi.com | Improving the shelf-life and in vivo stability of Cytochrome C. mdpi.com |
| Polymer Conjugation | Can enhance stability in harsh conditions (e.g., organic solvents) and modulate activity. researchgate.net | Stabilizing lipase (B570770) with copolymers for improved performance in industrial biotransformations. researchgate.net |
| Site-Specific Labeling | Allows for the attachment of probes (e.g., fluorescent dyes) to study protein dynamics and interactions. nih.gov | Developing peptide-based probes to study various biological processes. |
| Incorporation of Unnatural Amino Acids | Can introduce novel chemical functionalities, leading to enhanced catalytic activity or stability. rsc.org | Engineering enzymes with new functions for biocatalysis. rsc.org |
Post-translational modifications (PTMs) of lysine residues, such as acetylation, methylation, and ubiquitination, play a critical role in regulating nearly all aspects of cell biology. Studying the precise function of a specific PTM is challenging using biological expression systems, which often produce heterogeneous mixtures. Chemical synthesis using this compound derivatives provides a solution by enabling the production of homogeneously modified proteins for biochemical and structural studies. sigmaaldrich.comfrontiersin.org
The acetylation of lysine residues on histone proteins is a key epigenetic mark that regulates chromatin structure and gene expression. iris-biotech.de To investigate the "histone code," researchers require access to histones that are acetylated at specific sites. The chemical synthesis of histone peptides and full-length histone proteins is achieved using Fmoc-L-Lys(Ac)-OH. iris-biotech.deelifesciences.org This building block allows for the precise incorporation of an acetylated lysine at any desired position during SPPS. pnas.org
Research using synthetically acetylated histones has provided significant insights. For example, studies have examined how specific acetylation marks, such as on histone H3 at lysine 14 (H3K14ac), can confer resistance to the enzymatic activities of silencing complexes, thereby influencing gene regulation. elifesciences.org The ability to synthesize peptides with various PTMs, including mono-, di-, and trimethylated lysine, using the corresponding Fmoc-Lysine building blocks, is crucial for systematically dissecting the complex language of histone modifications. sigmaaldrich.comnih.gov
| PTM | Fmoc-Lysine Building Block | Significance in Research |
|---|---|---|
| Acetylation | Fmoc-Lys(Ac)-OH | Studying histone code, enzyme-substrate interactions, and bromodomain binding. iris-biotech.dedb-thueringen.de |
| Monomethylation | Fmoc-Lys(Me,Boc)-OH | Investigating the role of lysine methylation in protein function and gene regulation. sigmaaldrich.comnih.gov |
| Dimethylation | Fmoc-Lys(Me)2-OH | Dissecting the specific roles of different methylation states in histone biology. sigmaaldrich.comnih.gov |
| Trimethylation | Fmoc-Lys(Me3)Cl-OH | Creating histone mimics to study the binding of "reader" proteins and the activity of "eraser" enzymes. sigmaaldrich.compnas.org |
Introduction of Post-Translational Modifications (PTMs) in Lysine Residues for Proteomic Research
Incorporation of Methylated Lysine Derivatives in Protein Mimics
The synthesis of protein mimics often requires the incorporation of modified amino acids to study post-translational modifications. Fmoc-protected methylated lysine derivatives are crucial building blocks for this purpose. For instance, Fmoc-Lys(Boc, Me)-OH is a novel derivative used to introduce monomethyl-lysine during Fmoc solid-phase peptide synthesis (SPPS). chempep.com The Boc protecting group on the side chain is removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. chempep.com Standard activation methods can be used for coupling this derivative. chempep.com
For the synthesis of peptides containing trimethylated lysine, Fmoc-Lys(Me)3-OH chloride is a commonly used N-terminal protected reagent. sigmaaldrich.com It has been utilized in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates and in the preparation of multifunctional reagents for analyzing protein modifications. sigmaaldrich.com Furthermore, it has been instrumental in the sequential peptide ligation to create histone H3 with a trimethylated lysine residue in its tail region. sigmaaldrich.com
Research on Glycated Lysine Derivatives in Protein Modification Studies
The non-enzymatic glycation of proteins, a key process in aging and various diseases, primarily occurs at lysine residues, forming Amadori products. aginganddisease.orgnih.govnih.gov To investigate the effects of this modification, researchers synthesize peptides with site-specific glycation. One approach involves using an Fmoc-Lys derivative with an orthogonal protecting group on the side chain, such as the allyloxycarbonyl (Alloc) group. portlandpress.com After incorporation into the peptide sequence via SPPS, the Alloc group can be selectively removed, allowing for a subsequent glycation reaction on the lysine side chain. portlandpress.com
Another strategy for synthesizing fructated peptides, which result from glycation by fructose, involves the use of a pre-glycated building block, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH. nih.gov This building block can be incorporated directly during SPPS. nih.gov The synthesis of this building block starts from unprotected D-fructose and Fmoc-L-lysine hydrochloride. nih.gov Research has shown that the unprotected sugar moiety on this building block is stable during peptide elongation, preventing significant epimerization. nih.gov
The study of glycated proteins is significant as they can lead to structural changes and have been implicated in the immunogenicity of proteins in conditions like diabetes. aginganddisease.org The formation of Amadori-lysine is an early, stable product in this process, which can then undergo further reactions to form advanced glycation end products (AGEs). aginganddisease.orgnih.gov
Biomaterials Science: Self-Assembly of this compound Derivatives
Formation of Supramolecular Hydrogels and Nanostructures from Fmoc-Amino Acids
Fmoc-amino acids, including derivatives of this compound, are well-known for their ability to self-assemble into supramolecular structures like hydrogels and nanofibers. nih.govnih.gov This self-assembly is driven by a combination of non-covalent interactions. mdpi.com The process often leads to the formation of a three-dimensional network of entangled fibers that can entrap large amounts of water, forming a hydrogel. nih.govsemanticscholar.org
The co-assembly of Fmoc-lysine derivatives with other Fmoc-amino acids can lead to the formation of stable hydrogels with tunable properties. For example, co-assembly of Fmoc-Lys-Fmoc with other amino acids like serine and glutamic acid, or with short peptides, can promote supramolecular organization in various solvents. mdpi.com Similarly, the co-assembly of Fmoc-Leu and Fmoc-Lys can form hydrogels. mdpi.com In some cases, the self-assembly of Fmoc-lysine derivatives can be triggered by changes in pH or solvent polarity. nih.govsemanticscholar.org
The resulting nanostructures can take various forms, including nanofibers, nanoribbons, and spherical aggregates. acs.orgresearchgate.net For instance, the co-assembly of an equimolar mixture of Fmoc-(L)Glu and (L)Lys results in the formation of left-handed helical nanofibers. rsc.org The morphology of these self-assembled structures can be influenced by factors such as the specific amino acid sequence, the presence of co-assembling molecules, and environmental conditions. mdpi.comacs.orgfrontiersin.org
Mechanistic Studies of Molecular Interactions (e.g., π–π Stacking, Hydrogen Bonding) Driving Self-Assembly
The self-assembly of this compound derivatives into supramolecular structures is primarily driven by a combination of non-covalent interactions, including π–π stacking and hydrogen bonding. mdpi.comacs.org The fluorenyl groups of the Fmoc moiety provide a strong driving force for self-assembly through π–π stacking interactions. nih.govnih.gov These aromatic interactions are crucial for the initial organization of the molecules. acs.org
Other forces, such as van der Waals forces and hydrophobic interactions, also contribute to the stability of the assembled structures. nih.govsemanticscholar.org The balance of these interactions dictates the final morphology, whether it be nanofibers, nanoribbons, or other complex architectures. nih.gov Spectroscopic techniques like circular dichroism and fluorescence spectroscopy are often used to probe these molecular interactions and the resulting supramolecular chirality. nih.govmdpi.com
Analytical and Characterization Methodologies in Fmoc Lys Oh Research
Spectroscopic Techniques for Structural Characterization of Fmoc-Lys-OH and its Conjugates
Spectroscopic methods provide invaluable information regarding the molecular structure, purity, and conformational state of this compound and the peptides into which it is incorporated.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the covalent structure of newly synthesized lysine-containing building blocks. For instance, in the synthesis of modified lysine (B10760008) derivatives, such as Fmoc-Lys(Ac,Me)-OH, NMR is essential to verify the successful acylation and methylation at the ε-amino group. nih.gov The characteristic chemical shifts and coupling constants of the protons and carbons in the Fmoc group, the lysine backbone, and any side-chain modifications provide a definitive fingerprint of the molecule's structure. rsc.org The identity of a synthesized glucosyl-epimer of this compound was confirmed by ¹H-NMR, with the spectrum showing characteristic sugar-derived signals. nih.gov
Table 1: Representative NMR Data for Fmoc-Lysine Derivatives
| Compound | Nucleus | Key Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| Fmoc-Ser(DMNB)-OH | ¹³C | 174.9, 156.4, 153.8, 147.7, 143.8, 143.6, 141.4 | rsc.org |
| Fmoc-Asp(MNI)-OH | ¹H | 9.04, 7.80, 7.75, 7.63, 7.38, 7.32, 7.30, 6.68, 6.19 | rsc.org |
This table is interactive. Click on the headers to sort.
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and, by extension, the molecular identity of this compound and its conjugates. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain the mass-to-charge ratio (m/z) of the molecule, which can be compared to the calculated theoretical mass. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition and identity of the synthesized compound. nih.goved.ac.uk For example, the monoisotopic mass of a synthesized Fmoc-Lys(Glc,Boc)-OH was confirmed by ESI-MS in negative ion mode. nih.gov MS is also crucial in identifying and characterizing N-methylated lysines after Fmoc derivatization, where the mass spectra show distinct ion peaks corresponding to the number of attached Fmoc moieties. researchgate.net
Table 2: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Fmoc-Lys(DMNB)-OH conjugate | ESI-MS | 522.2 Da | 523.2 [M+H]⁺ | rsc.org |
| Fmoc-Lys(Glc,Boc)-OH | ESI-MS (negative ion) | 630.28 Da | 629.95 [M-H]⁻ | nih.gov |
| Fmoc-Lysine Derivative | ESI-MS | 590 (di-Fmoc) | 591 [M+H]⁺ | researchgate.net |
| Fmoc-N-methyl-lysine Derivative | ESI-MS | 604 (di-Fmoc) | 605 [M+H]⁺ | researchgate.net |
This table is interactive. Click on the headers to sort.
UV-Vis spectroscopy offers a convenient and real-time method for monitoring the progress of the Fmoc deprotection step during solid-phase peptide synthesis (SPPS). The Fmoc group exhibits a strong UV absorbance, and its cleavage by a base, such as piperidine (B6355638), releases a dibenzofulvene (DBF)-piperidine adduct, which has a characteristic maximum absorbance. scholaris.ca By measuring the absorbance of the solution flowing from the reactor, the completion of the deprotection reaction can be accurately determined. This technique is crucial for optimizing reaction times and ensuring complete removal of the Fmoc group before the next amino acid coupling cycle. scholaris.ca
Circular Dichroism (CD) spectroscopy is a key technique for studying the secondary structure and conformational changes of peptides containing this compound conjugates. The far-UV CD spectrum (typically 190-260 nm) provides information on the peptide's secondary structure elements, such as α-helices, β-sheets, and random coils. rsc.orgscienceopen.com For instance, CD has been used to analyze the influence of tryptophan residues on the conformation of peptides in different environments. nih.gov It is also employed to assess the impact of attached moieties, like porphyrins or fluorophores, on the peptide's structure. researchgate.netmdpi.comnih.gov Studies have shown that the presence of liposomes can induce or increase the helicity of lysine-containing peptides, a change that is quantifiable by CD spectroscopy. nih.gov
Table 3: Applications of CD Spectroscopy in this compound Research
| Application | Key Findings | Wavelength Range | Reference |
|---|---|---|---|
| Conformational analysis of Trp-containing peptides | Double minima in CD spectra indicated increased helicity in the presence of DPPC liposomes. | Not Specified | nih.gov |
| Characterization of porphyrin-lysine conjugates | Porphyrin signal detection in CD implied the formation of aggregates. | Not Specified | researchgate.netmdpi.com |
| Stability of triple-helical peptides | Used to determine the influence of a 5-Fam/Dabcyl fluorophore/quencher pair on triple-helix stability. | Not Specified | nih.gov |
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Chromatographic Techniques for Separation and Purity Analysis in this compound Research
Chromatographic methods are fundamental for the purification and purity assessment of this compound and its derivatives, ensuring that the materials used in subsequent synthetic steps are of the highest quality.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the gold standard for the analysis and purification of this compound and peptides derived from it. scienceopen.com This technique separates compounds based on their hydrophobicity, allowing for the efficient separation of the desired product from unreacted starting materials, by-products, and other impurities. nih.gov The purity of this compound is often specified by its HPLC assay percentage. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com RP-HPLC is used to monitor reaction progress, assess the purity of the final cleaved peptide, and purify the crude product. nih.govscienceopen.com The retention time of a compound is a characteristic feature under specific chromatographic conditions, and the area under the peak in the chromatogram is proportional to its concentration, allowing for quantitative analysis. ed.ac.uk
Table 4: HPLC Purity Specifications and Applications for this compound
| Product/Application | Purity Specification | Detection | Reference |
|---|---|---|---|
| This compound | ≥ 97.0 % (a/a) | UV | scientificlabs.co.uksigmaaldrich.com |
| Fmoc-Lys(Fmoc)-OH | ≥ 97.5 % (a/a) | UV | sigmaaldrich.com |
| Purification of Fmoc-Lys(Glc,Boc)-OH | 96% purity | UV | nih.gov |
| Analysis of deprotection reaction | Quantification of starting material and products | UV (280 nm) and ELSD | ed.ac.uk |
This table is interactive. Click on the headers to sort.
Chiral HPLC for Enantiomeric Purity Determination of this compound and its Derivatives
The enantiomeric purity of Fmoc-protected amino acids, including this compound and its derivatives, is a critical quality attribute, particularly in solid-phase peptide synthesis (SPPS). The presence of the undesired D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, potentially impacting its biological activity and therapeutic efficacy. bachem.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the precise determination of enantiomeric excess (% ee), offering high precision, speed, and sensitivity. chapman.edumedchemexpress.comaatbio.com
The successful separation of enantiomers is achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the chiral resolution of a wide range of N-Fmoc protected amino acids under reversed-phase (RP) conditions. chapman.edumedchemexpress.com
Detailed research has demonstrated the successful separation of 19 common Fmoc-protected amino acids using various polysaccharide-based CSPs. medchemexpress.com For instance, studies have shown that Lux Cellulose-2 and Lux Cellulose-3 are particularly successful phases, achieving baseline resolution for the majority of the Fmoc-amino acids evaluated. chapman.edu The mobile phase composition is also a critical factor, with a combination of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid (TFA) often providing the best results for the chiral separation of Fmoc-amino acid derivatives. chapman.edumedchemexpress.com In many cases, the D-enantiomer elutes before the L-enantiomer. springernature.com
For the specific derivative Fmoc-Lys(Boc)-OH, successful enantioseparation has been reported using a zwitterionic CSP, CHIRALPAK ZWIX(+). The table below summarizes the chromatographic conditions and results for this separation.
Interactive Data Table: Chiral HPLC Separation of Fmoc-Lys(Boc)-OH Enantiomers
| Parameter | Value | Reference |
| Chiral Stationary Phase | CHIRALPAK ZWIX(+) | aatbio.com |
| Mobile Phase | H₂O/MeOH (1/99 v/v) containing 30 mM TEA and 60 mM FA | aatbio.com |
| Retention Factor (k₁) | 0.19 | aatbio.com |
| Separation Factor (α) | 1.43 | aatbio.com |
| Resolution (Rs) | 1.01 | aatbio.com |
| Elution Order | D then L | aatbio.com |
Advanced Imaging Techniques Applied to this compound Bioconjugates (e.g., Confocal Microscopy for Cellular Uptake)
This compound serves as a crucial building block in the synthesis of bioconjugates for advanced imaging applications. Its side-chain amino group provides a convenient handle for the attachment of various reporter molecules, such as fluorescent dyes, without interfering with the peptide backbone elongation in SPPS. This allows for the precise incorporation of imaging probes into peptides to study their cellular uptake, localization, and trafficking. chapman.edu Confocal microscopy is a powerful imaging technique that enables the visualization of these fluorescently labeled bioconjugates within cells with high resolution. springernature.comresearchgate.net
The synthesis of fluorescently labeled peptides often involves the use of an Fmoc-lysine derivative where the side chain is protected with an orthogonal protecting group, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). This allows for the selective deprotection of the lysine side chain while the peptide is still on the solid support, followed by the coupling of a fluorescent dye like 5(6)-carboxyfluorescein. chapman.edu This strategy enables the creation of peptides with a fluorescent tag at a specific position.
Once synthesized, these fluorescently labeled bioconjugates can be incubated with cells, and their internalization can be monitored using confocal microscopy. chapman.edu For example, a study demonstrated the use of a fluorescently labeled peptide containing a lysine residue, synthesized using Fmoc-Lys(Dde)-OH, to monitor its cellular uptake. The results showed a significantly higher intensity of the fluorescently labeled peptide inside the cells when delivered by a cell-penetrating peptide, confirming its successful internalization. chapman.edu
The utility of this compound in this field is further highlighted by the commercial availability of pre-labeled this compound derivatives. These building blocks, where a fluorescent dye is already attached to the lysine side chain, streamline the synthesis of fluorescent peptides. Examples of such commercially available reagents include:
Fmoc-Lys(FITC)-OH medchemexpress.com
FMOC-Lys(Cy5)-OH aatbio.com
Fmoc-L-Lys(Mca)-OH axispharm.com
These reagents allow for the direct incorporation of a fluorescently tagged lysine residue during standard Fmoc-based solid-phase peptide synthesis, facilitating the development of probes for a wide range of advanced imaging studies. bachem.com The resulting fluorescently labeled peptides are invaluable tools for investigating biological processes at the cellular level. nih.govmdpi.comresearchgate.netnih.gov
Emerging Trends and Future Perspectives in Fmoc Lys Oh Research
Development of Next-Generation Orthogonal Protecting Groups for Lysine (B10760008) Chemistry
The strategic protection of the ε-amino group of lysine is a critical aspect of peptide synthesis, traditionally dominated by groups like tert-butyloxycarbonyl (Boc). However, the evolution of complex peptide chemistry necessitates the development of novel orthogonal protecting groups that offer milder deprotection conditions and broader compatibility. The goal is to create a toolbox of protecting groups that can be removed selectively without affecting the primary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino acid or other side-chain protections.
Current research is exploring a variety of innovative protecting groups. These include photolabile groups, which can be cleaved with high spatial and temporal control using light, and enzyme-labile groups that offer exceptional specificity under biocompatible conditions. Additionally, protecting groups that are labile to specific chemical reagents, such as fluoride (B91410) ions, are being developed to expand the orthogonality of synthetic strategies. This allows for the synthesis of increasingly complex and modified peptides.
Another significant area of advancement is the creation of "clickable" protecting groups. These groups can be selectively removed or modified through bioorthogonal chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach opens up new possibilities for the site-specific labeling and modification of lysine residues within a peptide chain, which is highly valuable for creating sophisticated biological probes and therapeutic agents.
| Protecting Group Category | Deprotection Method | Key Advantages |
| Photolabile Groups | UV Light | High degree of spatial and temporal control over deprotection. |
| Enzyme-Cleavable Groups | Specific Enzymes | High specificity of cleavage under mild, biocompatible conditions. |
| Fluoride-Labile Groups | Fluoride Ions | Orthogonality with both acid- and base-labile protecting groups. |
| "Clickable" Protecting Groups | Bioorthogonal Reactions | Enables site-specific modification and labeling of peptides. |
Advancements in Automation and High-Throughput Synthesis Utilizing Fmoc-Lys-OH
The increasing demand for synthetic peptides in fields ranging from drug discovery to materials science has driven significant progress in automated and high-throughput synthesis technologies. This compound is a fundamental component in these advanced platforms, which rely on the robustness and predictability of Fmoc-based solid-phase peptide synthesis (SPPS).
Modern automated peptide synthesizers have revolutionized the efficiency and reliability of peptide production. These systems can perform all the steps of SPPS, including resin loading, Fmoc deprotection, amino acid coupling, and washing, with minimal manual intervention. This automation not only accelerates the synthesis process but also enhances the purity of the final peptide products.
High-throughput synthesis platforms have further expanded the capabilities of peptide chemistry by enabling the parallel synthesis of large libraries of peptides. tum.de These technologies, often based on multi-well plates or microarrays, are indispensable for applications such as epitope mapping, structure-activity relationship studies, and the screening of peptide-based drug candidates. The compatibility of this compound with these miniaturized and parallel formats is a key factor in their success. tum.de
Recent innovations in this area include the integration of real-time monitoring systems to optimize reaction conditions and the development of microwave-assisted SPPS to accelerate reaction times. Furthermore, the exploration of flow chemistry and digital microfluidics offers new avenues for improving the efficiency and scalability of peptide synthesis.
| Technological Advancement | Description | Impact on this compound Synthesis |
| Real-Time Monitoring | Spectroscopic analysis to monitor the completion of reactions. | Optimizes the coupling of this compound and ensures complete Fmoc deprotection. |
| Microwave-Assisted SPPS | Application of microwave energy to accelerate chemical reactions. | Significantly reduces the time required for the synthesis of peptides containing this compound. |
| Flow Chemistry | Continuous flow of reagents over a solid support. | Provides a pathway for improved efficiency and scalability in peptide production. |
| Digital Microfluidics | Manipulation of small droplets of reagents on a microchip. | Enables the miniaturization of synthesis and facilitates high-throughput applications. |
Computational Approaches in the Design and Prediction of this compound Reactivity and Applications
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of molecules, including this compound and the peptides derived from it. These computational approaches provide valuable insights that can guide and enhance experimental research in peptide science.
Quantum mechanical (QM) methods, such as density functional theory (DFT), are employed to investigate the intricate details of chemical reactions. These calculations can elucidate the mechanisms of Fmoc deprotection and the coupling of this compound, helping to identify factors that influence reaction rates and the formation of unwanted byproducts. This knowledge can then be used to develop more efficient and reliable synthetic protocols.
Furthermore, computational tools are utilized to predict various properties of peptides, such as their solubility, aggregation propensity, and binding affinity to biological targets. tum.de These predictive models are instrumental in the design of novel peptide-based therapeutics and diagnostic agents, allowing for the pre-screening of candidates before they are synthesized in the laboratory. tum.de
| Computational Method | Application in this compound Research |
| Quantum Mechanics (QM) | Elucidation of the reaction mechanisms involved in Fmoc deprotection. |
| Molecular Dynamics (MD) | Prediction of the conformational behavior and dynamics of peptides. |
| Docking Simulations | Prediction of the binding interactions between peptides and proteins. |
| QSAR Modeling | Prediction of the biological activity of peptides containing lysine. |
Integration of this compound Chemistry into Multi-Disciplinary Research Areas
The versatility and reliability of this compound have facilitated its integration into a diverse array of scientific disciplines beyond traditional peptide chemistry. This has opened up new avenues for research and innovation in fields such as synthetic biology, advanced proteomics, and biomaterials science.
In the realm of synthetic biology, this compound is used to incorporate unnatural amino acids into peptides and proteins. This allows for the creation of novel biocatalysts and therapeutic proteins with enhanced stability, activity, or other desirable properties. The ability to site-specifically modify lysine residues is a key enabler of these advancements.
In advanced proteomics, synthetic peptides containing post-translationally modified lysine residues are crucial for research. tum.de These peptides, synthesized using appropriately protected this compound derivatives, serve as invaluable standards and probes in mass spectrometry-based proteomics. They help to identify and quantify post-translational modifications, such as acetylation and ubiquitination, and to unravel their complex roles in cellular signaling and regulation. tum.de
The field of biomaterials science has also embraced this compound for the creation of novel peptide-based materials. These include hydrogels, nanofibers, and other functional materials that can self-assemble into well-defined structures. The properties of these materials can be tuned by altering the peptide sequence and modifications, including those on lysine residues. These materials hold great promise for applications in tissue engineering, drug delivery, and regenerative medicine.
| Research Area | Application of this compound |
| Synthetic Biology | Synthesis of proteins incorporating unnatural amino acids. |
| Advanced Proteomics | Creation of standards for the analysis of post-translational modifications. tum.de |
| Biomaterials Science | Development of peptide-based hydrogels and nanofibers for various applications. |
| Chemical Biology | Design and synthesis of peptide-based probes and imaging agents for biological studies. |
Q & A
Q. How should researchers safely handle Fmoc-Lys-OH in laboratory settings?
this compound, while not classified as hazardous under some regulations (e.g., EC1272/08), requires precautionary measures due to insufficient toxicological data. Key practices include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Work in a fume hood to prevent inhalation of dust or aerosols .
- Storage: Store at -20°C in airtight containers to maintain stability .
- Emergency Protocols: In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical advice .
Q. What are the critical identifiers and methods for assessing the purity of this compound?
Q. What are the basic steps for incorporating this compound into solid-phase peptide synthesis (SPPS)?
Resin Swelling: Pre-swell the resin (e.g., Wang resin) in DCM or DMF for 30 minutes .
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group .
Coupling: Activate this compound with HBTU/DIPEA in DMF (1:1:2 molar ratio) for 1–2 hours .
Washing: Rinse the resin with DMF and DCM to remove excess reagents .
Advanced Research Questions
Q. How can researchers minimize side reactions (e.g., aspartimide formation) during this compound coupling in SPPS?
Q. How to resolve discrepancies in hazard classification across safety data sheets for this compound?
- Regulatory Cross-Referencing: Compare classifications under EC1272/2008 (non-hazardous ) and CLP/GHS (precautionary statements ).
- In-House Testing: Conduct acute toxicity assays (e.g., OECD 423) to fill data gaps .
- Documentation: Maintain batch-specific safety records, including supplier SDS and analytical certificates .
Q. What advanced analytical techniques are used to characterize this compound-derived products (e.g., PROTAC linkers)?
Q. How does this compound stability vary under different storage conditions?
Q. What is the role of this compound in synthesizing non-cleavable ADC and PROTAC linkers?
- ADC Linkers: The ε-amino group facilitates covalent attachment to monoclonal antibodies via NHS ester chemistry .
- PROTACs: The alkyl chain spacer (C6) in this compound enables precise spacing between E3 ligase binders and target proteins .
- Orthogonal Functionalization: Introduce azido or alkyne groups via ε-amino modification for click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
